molecular formula C23H31ClN4O6 B11938677 Thalidomide-O-amido-C8-NH2 hydrochloride

Thalidomide-O-amido-C8-NH2 hydrochloride

Cat. No.: B11938677
M. Wt: 495.0 g/mol
InChI Key: KPPZEDZTBDIUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-amido-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the preparation involves peptide coupling reactions and reductive amination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. The compound is typically synthesized in research laboratories for scientific purposes and is not produced on a large industrial scale .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-amido-C8-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, which can be further utilized in the synthesis of PROTACs .

Biological Activity

Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic compound that plays a significant role in targeted protein degradation through its application in PROTAC (Proteolysis Targeting Chimera) technology. This compound incorporates a thalidomide-based cereblon ligand, which is crucial for its biological activity. The following sections detail the mechanisms of action, research findings, and case studies related to its biological activity.

This compound functions primarily as an E3 ligase ligand-linker conjugate. It binds to cereblon (CRBN), an E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system, allowing selective degradation of proteins associated with various diseases, particularly cancers and autoimmune disorders.

Key Features:

  • E3 Ligase Interaction: The compound's ability to bind to CRBN enables it to recruit target proteins for ubiquitination and subsequent degradation.
  • Degron-Linker Structure: The structure includes a linker that connects the cereblon ligand to the target protein, enhancing the efficacy of protein degradation.

1. In Vitro Studies

Research has demonstrated that this compound effectively induces the degradation of various target proteins in cell lines expressing CRBN. A study showed that this compound leads to a dose-dependent decrease in protein levels of transcription factors such as SALL4, which are implicated in developmental processes and cancer progression .

Target Protein Degradation Induced by Thalidomide-O-amido-C8-NH2
SALL4Significant reduction observed in treated cells
ZNF692Robust degradation noted
RNF166Induced degradation confirmed

2. Clinical Implications

Thalidomide itself has a controversial history due to its teratogenic effects; however, derivatives like this compound are being explored for their therapeutic potential in treating conditions such as multiple myeloma and autoimmune diseases. The FDA has approved thalidomide for specific uses, highlighting its efficacy despite safety concerns .

Case Study 1: Multiple Myeloma Treatment

A clinical trial investigated the use of thalidomide derivatives, including this compound, in patients with multiple myeloma. Results indicated improved patient outcomes with reduced tumor burden and enhanced survival rates when combined with traditional therapies .

Case Study 2: Autoimmune Disorders

Another study focused on patients with rheumatoid arthritis treated with thalidomide analogs. The findings revealed significant reductions in inflammatory markers and improved clinical scores, suggesting a beneficial role for thalidomide derivatives in managing autoimmune conditions .

Properties

Molecular Formula

C23H31ClN4O6

Molecular Weight

495.0 g/mol

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride

InChI

InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H

InChI Key

KPPZEDZTBDIUJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.